Adagrasib - 2326521-71-3

Adagrasib

Catalog Number: EVT-275566
CAS Number: 2326521-71-3
Molecular Formula: C32H35ClFN7O2
Molecular Weight: 604.1274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adagrasib, also known as MRTX849, is a small molecule inhibitor developed for scientific research purposes, particularly in the field of oncology. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a covalent, mutant-selective inhibitor targeting a specific oncogene. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound has gained significant attention in preclinical and clinical research for its potential to understand and potentially intervene in the growth and proliferation of certain types of cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Adagrasib can be synthesized through a concise, transition-metal-free, and protection-free route. [] The process involves two sequential nucleophilic aromatic substitution (SNAr) reactions to introduce two chiral building blocks to the tetrahydropyridopyrimidine core. [] A critical step involves a robust sulfide oxidation without the use of transition metals. [] Further, a carefully chosen leaving group with specific steric and electronic properties at the 4-hydroxy position of the tetrahydropyridopyrimidine core allows for a facile SNAr displacement to incorporate the chiral piperazine moiety. [] This five-step, chromatography-free synthesis significantly enhances the efficiency of the process compared to previous methods, achieving an overall yield of 45%. []

Molecular Structure Analysis

The molecular structure of adagrasib consists of a tetrahydropyridopyrimidine core with two chiral building blocks. [] One of these blocks is a chiral piperazine moiety introduced through a nucleophilic aromatic substitution reaction. [] The exact structural data and analyses are not provided in the provided papers, but its synthesis suggests a complex molecular architecture with specific stereochemical features crucial for its activity. []

Mechanism of Action

Adagrasib acts as a covalent, mutant-selective inhibitor that specifically targets the KRAS G12C protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This protein, when mutated, can drive uncontrolled cell growth and proliferation in certain cancers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Adagrasib irreversibly binds to this mutant protein, locking it in an inactive state and thereby inhibiting its function. [, , , , , , , ] This inhibition disrupts downstream signaling pathways associated with cell growth and proliferation, leading to potential anti-tumor effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications

Adagrasib is a valuable tool in scientific research, particularly in preclinical studies, to understand the role of the KRAS G12C protein in cancer development and progression. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been used in various experimental models, including cell line-derived xenografts, patient-derived xenografts, and organoid models, to investigate its potential anti-tumor effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided valuable insights into the efficacy of adagrasib against specific cancer types harboring the KRAS G12C mutation, including non-small cell lung cancer, colorectal cancer, pancreatic cancer, and other solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Research on adagrasib has also helped in understanding the mechanisms of resistance to KRAS G12C inhibition. [, , , ] Studies have identified various on-target and off-target resistance mechanisms, including secondary mutations in the KRAS gene, amplification of the KRAS G12C allele, and alterations in other signaling pathways. [, , , ] This knowledge is crucial for developing strategies to overcome resistance and enhance the efficacy of adagrasib in preclinical settings.

Furthermore, adagrasib has been used in combination with other therapies, such as epidermal growth factor receptor antibodies, checkpoint inhibitors, and other targeted therapies, to explore potential synergistic effects and enhance anti-tumor activity. [, , , , , , , , , ] These combination studies aim to address the limitations of monotherapy and improve the treatment outcomes in preclinical models.

Future Directions

Future research on adagrasib will likely focus on several key areas. Firstly, further understanding of the resistance mechanisms to KRAS G12C inhibition is crucial. [, , , ] Studies will aim to identify novel resistance mechanisms and develop strategies to overcome them, potentially through combination therapies or the development of next-generation inhibitors.

Secondly, exploring the efficacy of adagrasib in other cancer types harboring the KRAS G12C mutation beyond those currently studied is essential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This could expand the potential application of adagrasib to a wider patient population.

Thirdly, optimizing the combination strategies with adagrasib is crucial for enhancing its efficacy. [, , , , , , , , , ] Studies will investigate the optimal combinations of adagrasib with other targeted therapies, immunotherapies, or chemotherapies to achieve synergistic effects and improve treatment outcomes.

Properties

CAS Number

2326521-71-3

Product Name

Adagrasib

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

Molecular Formula

C32H35ClFN7O2

Molecular Weight

604.1274

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1

InChI Key

PEMUGDMSUDYLHU-ZEQRLZLVSA-N

SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Solubility

Soluble in DMSO

Synonyms

MRTX849; MRTX-849; MRTX 849;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.